Cas no 69726-98-3 (4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide)

4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide 化学的及び物理的性質
名前と識別子
-
- EN300-706056
- 69726-98-3
- 4-[S-(dimethylamino)-N-methylsulfonimidoyl]aniline
- 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide
- Benzenesulfonimidamide, 4-amino-N,N,N'-trimethyl-
-
- インチ: 1S/C9H15N3OS/c1-11-14(13,12(2)3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3
- InChIKey: VNWDHAJQRIOCTA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)N)(=NC)(N(C)C)=O
計算された属性
- せいみつぶんしりょう: 213.09358328g/mol
- どういたいしつりょう: 213.09358328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 67.1Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ゆうかいてん: 161-164 °C(Solv: acetone (67-64-1))
- ふってん: 356.3±44.0 °C(Predicted)
4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01C7TI-5g |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 5g |
$10296.00 | 2024-04-22 | |
Aaron | AR01C81U-100mg |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 100mg |
$1387.00 | 2025-02-14 | |
1PlusChem | 1P01C7TI-2.5g |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 2.5g |
$6979.00 | 2024-04-22 | |
Aaron | AR01C81U-2.5g |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 2.5g |
$7720.00 | 2023-12-15 | |
1PlusChem | 1P01C7TI-100mg |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 100mg |
$1286.00 | 2024-04-22 | |
1PlusChem | 1P01C7TI-50mg |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 50mg |
$999.00 | 2024-04-22 | |
1PlusChem | 1P01C7TI-10g |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 10g |
$15238.00 | 2024-04-22 | |
Enamine | EN300-706056-1.0g |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 1g |
$0.0 | 2023-06-06 | |
Aaron | AR01C81U-500mg |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 500mg |
$3086.00 | 2025-02-14 | |
1PlusChem | 1P01C7TI-1g |
4-amino-N,N,N-trimethylbenzene-1-sulfonoimidamide |
69726-98-3 | 95% | 1g |
$3591.00 | 2024-04-22 |
4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamideに関する追加情報
4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide (CAS No. 69726-98-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide (CAS No. 69726-98-3) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides, which are widely used in various pharmaceutical applications, including antimicrobial and anti-inflammatory agents.
The molecular structure of 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide consists of a benzene ring substituted with an amino group at the para position and a sulfonoimidamide moiety. The presence of the trimethyl group on the nitrogen atom of the sulfonoimidamide functionality imparts additional stability and reactivity to the molecule, making it an attractive candidate for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of key signaling pathways, including NF-κB and MAPK, which are central to the inflammatory response.
In addition to its anti-inflammatory effects, 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide has shown promise as an antimicrobial agent. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.
The physicochemical properties of 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide are also noteworthy. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is moderately soluble in polar solvents such as water and ethanol but exhibits limited solubility in non-polar solvents like hexane. These properties make it suitable for formulation into various dosage forms, including tablets, capsules, and topical creams.
In terms of synthetic accessibility, 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide can be prepared through a multi-step synthesis involving the reaction of 4-amino-benzenesulfonyl chloride with trimethylamine followed by imidation. The synthetic route is well-documented in the literature and can be optimized for large-scale production using modern synthetic techniques.
The safety profile of 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide has been extensively evaluated in preclinical studies. Toxicological assessments have shown that this compound exhibits low toxicity when administered orally or topically at therapeutic doses. However, as with any new chemical entity, further safety studies are required to ensure its long-term safety and efficacy in human subjects.
Clinical trials are currently underway to evaluate the therapeutic potential of 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms associated with inflammatory conditions such as rheumatoid arthritis and psoriasis. The compound's favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, make it an attractive candidate for further clinical development.
In conclusion, 4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide (CAS No. 69726-98-3) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, combined with its anti-inflammatory and antimicrobial properties, make it a valuable addition to the arsenal of therapeutic agents available for treating various diseases. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its eventual use in clinical practice.
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